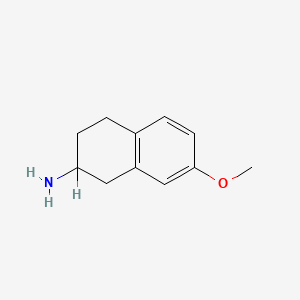

7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

Description

7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (CAS: 4003-89-8) is a tetrahydronaphthalene derivative featuring a methoxy group at the 7-position and an amine at the 2-position. It is synthesized via multi-step protocols, including Birch reduction and Curtius rearrangement, with an overall yield of 27% . This compound is noted for its dopaminergic activity and role as a monoamine oxidase (MAO) inhibitor, making it relevant in neuropsychiatric research . Suppliers like Aladdin and GLPBIO offer it with ≥97% purity, stored at 2–8°C under argon .

Properties

IUPAC Name |

7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h3,5,7,10H,2,4,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWNWWLWFCCREO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC(C2)N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10469346, DTXSID301312417 | |

| Record name | 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-7-methoxytetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301312417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4003-89-8, 118298-16-1 | |

| Record name | 2-Amino-7-methoxytetralin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4003-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-7-methoxytetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301312417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine typically involves the reduction of 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-one . This reduction can be achieved using reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reduction processes with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or quinones.

Reduction: Further reduction can lead to the formation of more saturated amines.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products Formed

The major products formed from these reactions include substituted naphthalenes, ketones, and more saturated amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neuropharmacology.

Industry: It may be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with molecular targets such as neurotransmitter receptors. It may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes . The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Type

5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

- Structure : Methoxy at 5-position instead of 5.

- Synthesis : Derived from 2-naphthoic acid via bromination, esterification, and Curtius rearrangement .

- Activity : Exhibits dopaminergic properties but distinct receptor affinity compared to the 7-methoxy isomer due to electronic and steric differences .

6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

- Structure : Methoxy at 6-position (CAS: 81861-30-5).

- Properties : Molecular weight 177.24 g/mol. Positional isomerism alters solubility and receptor interactions compared to the 7-methoxy analogue .

8-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine

- Structure : Methoxy at 8-position and N,N-dipropyl substitution.

- Activity : Binds selectively to serotonin receptors (e.g., 5-HT1A), contrasting with the 7-methoxy compound’s MAO inhibition .

N,N-Dimethyl Derivatives

- Examples :

- trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5l) : Melting point 137–139°C; cyclohexyl substituent enhances lipophilicity .

- trans-4-(3′-Chlorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5b) : Synthesized as a colorless oil; chloro group may influence dopamine D2 receptor binding .

- Comparison : N,N-dimethylation reduces basicity compared to the primary amine in 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, altering pharmacokinetics .

Bromophenyl Derivatives (MBP)

Stereochemical Variations

- (S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine : The S-enantiomer shows enhanced receptor specificity, e.g., in dopamine D2 binding, compared to the racemic mixture .

- (R)-Enantiomers : Often exhibit reduced activity or off-target effects, highlighting the importance of chirality in drug design .

Data Table: Key Analogues and Properties

Research Findings and Implications

- Positional Isomerism : Methoxy group placement (5-, 6-, 7-, or 8-position) significantly impacts target selectivity. For example, 7-methoxy derivatives favor MAO inhibition, while 8-methoxy analogues target serotonin receptors .

- Stereochemistry : Enantiomeric purity is critical for efficacy, as seen in (S)-7-methoxy derivatives’ superior receptor binding .

Biological Activity

7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (C₁₁H₁₅NO) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in relation to neurotransmitter systems. This article explores its biological activity, synthesis methods, and relevant research findings.

Overview of the Compound

This compound is characterized by a methoxy group at the 7-position and an amine group at the 2-position of the tetrahydronaphthalene structure. Its unique substitution pattern imparts distinct chemical properties that facilitate interactions with various biological targets.

Biological Activity

Neurotransmitter Receptor Interaction

Research indicates that this compound exhibits activity at multiple neurotransmitter receptors:

- Serotonin Receptors : It acts as an agonist at serotonin receptors, which may contribute to mood regulation and antidepressant effects. Its binding affinity suggests potential applications in treating mood disorders.

- Dopamine Receptors : The compound also interacts with dopamine receptors, indicating relevance in neurodegenerative diseases such as Parkinson's disease. This interaction may help modulate dopaminergic activity.

- Melatonin Receptors : Preliminary studies suggest that it may function as a melatonin receptor agonist, influencing sleep patterns and circadian rhythms.

The mechanism of action involves modulation of neurotransmitter signaling pathways. Specifically:

- Agonistic Activity : By activating serotonin and melatonin receptors, it may enhance serotonergic and melatonergic signaling pathways.

- Dopaminergic Modulation : Its interaction with dopamine receptors could influence dopamine release and uptake mechanisms, potentially alleviating symptoms associated with dopaminergic dysfunction.

Synthesis Methods

The synthesis of this compound typically involves:

- Reduction of 7-methoxy-1-tetralone : The ketone group is reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

- Reductive Amination : The alcohol is then converted to an amine through reductive amination processes.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | Methoxy at position 5 | Different receptor selectivity |

| 8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | Methoxy at position 8 | Potentially different pharmacological profiles |

| 7-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-amine | Hydroxyl group instead of methoxy | May exhibit enhanced water solubility |

These variations in substituents influence their biological activities and receptor interactions.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antidepressant Effects : In animal models of depression, administration of this compound resulted in significant reductions in depressive behaviors compared to control groups.

- Neuroprotective Properties : Research has demonstrated its potential neuroprotective effects in models of neurodegeneration by preserving dopaminergic neurons from apoptosis.

- Sleep Regulation : Studies indicate improvements in sleep quality and duration in subjects treated with this compound due to its agonistic effects on melatonin receptors.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, and how can reaction conditions be optimized for yield and purity?

- Methodology : Synthesis typically involves multi-step organic reactions, such as alkylation, reduction, or reductive amination. For example, analogous compounds like trans-4-substituted-N,N-dimethyltetrahydronaphthalen-2-amines are synthesized via catalytic hydrogenation or NaBH₄-mediated reduction of Schiff bases . Optimization includes adjusting temperature (e.g., 0–25°C for trifluoroacetic acid deprotection), solvent polarity (e.g., DCM for stability), and catalyst selection. Purity is validated via HPLC (e.g., using MeOH/Hexanes systems) and NMR to confirm structural integrity .

Q. What analytical techniques are critical for confirming the structure and purity of this compound, and how are conflicting data resolved?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify functional groups and stereochemistry. For example, the methoxy group at the 7-position shows a singlet at ~3.8 ppm in ¹H NMR .

- High-Performance Liquid Chromatography (HPLC) : Resolves enantiomers and detects impurities. Chiral columns (e.g., with MeOH/EtOH/Hexanes) can separate (S)- and (R)-enantiomers .

- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.

- Conflict Resolution : Discrepancies in data (e.g., unexpected melting points) require repeating synthesis under controlled conditions and cross-referencing with spectral libraries .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for this compound, and what analytical methods validate enantiomeric purity?

- Methodology :

- Chiral Catalysis : Use chiral auxiliaries (e.g., (S)-proline) or asymmetric hydrogenation with Ru-BINAP catalysts to induce enantioselectivity .

- Validation : Polarimetry or chiral HPLC (e.g., Chiralpak® columns) with UV detection quantifies enantiomeric excess (ee). For example, (S)-enantiomers of similar compounds show distinct retention times (e.g., 15.3 vs. 17.2 minutes) .

Q. How do substituent modifications (e.g., methoxy position, fluorination) influence the biological activity of tetrahydronaphthalen-2-amine derivatives?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., 5-fluoro or 6-methyl variants) and test in receptor-binding assays. For example:

| Compound | Substituent | Biological Activity |

|---|---|---|

| 7-Methoxy-2-amine | Methoxy at C7 | Moderate serotonin affinity |

| (R)-5-Fluoro-2-amine | Fluorine at C5 | Enhanced selectivity |

| Non-fluorinated analog | No fluorine | Reduced metabolic stability |

- Mechanistic Insight : Fluorination increases metabolic stability and lipophilicity, while methoxy groups enhance π-stacking with aromatic residues in receptors .

Q. What computational strategies are effective for predicting the interaction of this compound with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to serotonin receptors (e.g., 5-HT₁A). Validate with MD simulations (e.g., GROMACS) to assess stability .

- QSAR Modeling : Train models on analogs with known IC₅₀ values to predict activity. For example, Hammett constants correlate substituent electronic effects with receptor affinity .

Experimental Design & Data Analysis

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodology :

- Accelerated Degradation : Expose samples to heat (40–60°C), humidity (75% RH), and light (UV/Vis) for 4–12 weeks. Monitor degradation via HPLC and LC-MS to identify byproducts (e.g., oxidation at the amine group) .

- Recommendations : Store as a hydrochloride salt at -20°C under inert gas (N₂/Ar) to prevent oxidation .

Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting receptor affinity values)?

- Methodology :

- Standardized Assays : Replicate studies using uniform protocols (e.g., radioligand binding assays with HEK-293 cells expressing 5-HT receptors).

- Meta-Analysis : Pool data from multiple studies and apply statistical weighting to account for variability in cell lines or assay conditions .

Biological & Pharmacological Applications

Q. What in vitro/in vivo models are appropriate for evaluating the neuropharmacological potential of this compound?

- Methodology :

- In Vitro : Primary neuronal cultures or SH-SY5Y cells for neurotransmitter uptake inhibition assays.

- In Vivo : Rodent models (e.g., forced swim test for antidepressant activity) with pharmacokinetic profiling (plasma half-life, brain penetration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.